4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester
Description
4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester is a methyl ester derivative featuring a benzoic acid backbone substituted with a carboxymethoxy group at the 4-position and a methyl group at the 3-position. This compound belongs to a broader class of aromatic esters, which are pivotal intermediates in pharmaceutical synthesis and organic chemistry due to their tunable reactivity and structural versatility. Methyl esters, in general, are valued for their stability under synthetic conditions and their role as prodrugs in medicinal chemistry .
Notably, analogs of benzoic acid methyl esters have demonstrated significant pharmacological activities, such as analgesic and anti-inflammatory properties, as seen in compounds like methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (a structurally related benzothiazine derivative) .
Properties
IUPAC Name |
2-(4-methoxycarbonyl-2-methylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7-5-8(11(14)15-2)3-4-9(7)16-6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSYCJIBGAPSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258609 | |
| Record name | 1-Methyl 4-(carboxymethoxy)-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877858-66-7 | |
| Record name | 1-Methyl 4-(carboxymethoxy)-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877858-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 4-(carboxymethoxy)-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester typically involves the esterification of 4-carboxymethoxy-3-methyl-benzoic acid. This reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-carboxymethoxy group in the target compound provides enhanced hydrogen-bonding capacity compared to non-polar substituents like chlorine (in 4-Chloro-3-methylbenzoic Acid Methyl Ester) or benzyloxy groups (in 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester) .
- Bioactivity: Benzothiazine-based methyl esters (e.g., Methyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate) exhibit pronounced analgesic activity due to their bicyclic structure and hydrogen-bonding motifs, suggesting that the carboxymethoxy group in the target compound may similarly enhance interactions with pain-related receptors .
- Synthetic Utility: Amide-functionalized analogs (e.g., Methyl 4-(butanoylamino)-3-methylbenzoate) demonstrate the adaptability of methyl esters in introducing diverse functional groups, which can modulate solubility and metabolic stability .
Reactivity and Stability
- Hydrolysis Sensitivity : Methyl esters are generally susceptible to alkaline hydrolysis, forming carboxylic acids. For example, 4-methyl-substituted benzothiazine esters undergo hydrolysis to yield acids with reduced analgesic activity, indicating that ester stability is critical for maintaining pharmacological efficacy .
- Steric Hindrance: The 3-methyl group in the target compound may slow hydrolysis compared to unsubstituted analogs, as seen in quinolone esters where bulky substituents increase resistance to enzymatic degradation .
Pharmacological Potential
- Analgesic Activity : Structurally related benzothiazine esters (e.g., compounds in and ) exhibit high analgesic effects in vivo, with activity modulated by substituents at the 4-position. The carboxymethoxy group’s polarity may enhance blood-brain barrier penetration, a hypothesis supported by the bioactivity of remifentanil analogs .
- Comparative Efficacy : While 4-Chloro-3-methylbenzoic Acid Methyl Ester lacks direct pharmacological data, its chloro substituent’s electron-withdrawing nature may reduce bioavailability compared to the carboxymethoxy group’s balanced hydrophilicity .
Biological Activity
4-Carboxymethoxy-3-methyl-benzoic acid methyl ester, known by its CAS number 877858-66-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C11H12O4
- Molecular Weight: 220.21 g/mol
The presence of the carboxylic acid group is significant, as it typically enhances solubility and biological activity compared to its methyl ester counterparts.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Specifically, compounds with similar structures have shown the ability to:
- Inhibit Protein-Protein Interactions: Research indicates that derivatives of this compound can disrupt critical interactions in signaling pathways, such as those involving c-Myc and Max proteins, which are implicated in cancer progression .
- Antimicrobial Activity: Some studies suggest that compounds with similar functional groups exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity:
A focused library of derivatives including this compound was screened for their ability to inhibit c-Myc-Max/DNA complexes. Compounds exhibiting carboxylic acid functionality showed significant activity, with IC50 values below 50 µM for complete disruption of the complex . -
Antimicrobial Testing:
In a study assessing the antimicrobial properties of related compounds, 4-Carboxymethoxy derivatives demonstrated varying degrees of activity against common bacterial strains. The presence of the carboxylic acid group was crucial for enhancing solubility and bioactivity, leading to improved inhibition zones in agar diffusion assays. -
Pharmacokinetics:
The pharmacokinetic profile suggests that the compound's solubility and stability are influenced by its chemical structure. Studies indicate that modifications to the ester moiety can lead to variations in absorption and bioavailability, which are critical for therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | c-Myc-Max Inhibition | < 50 |
| 4-Methoxybenzoic Acid | Moderate Antimicrobial Activity | > 100 |
| Methyl Ester Derivatives | Largely Inactive | N/A |
Q & A
Basic: What are the standard synthetic routes for 4-carboxymethoxy-3-methyl-benzoic acid methyl ester?
Answer:
A common approach involves nucleophilic substitution or esterification under basic conditions. For example, methyl 4-hydroxybenzoate derivatives can react with alkyl halides (e.g., 3-methylbenzyl chloride) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 70°C for 14 hours . Post-reaction, the product is purified via liquid-liquid extraction (ethyl acetate/water) and dried over anhydrous Na₂SO₄ before vacuum concentration. Yield optimization may require adjusting stoichiometry or reaction time.
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
- GC/MS : Used to confirm molecular weight and fragmentation patterns, with library matching (e.g., Wiley database) to validate identity. Retention time comparisons are critical for distinguishing structural isomers .
- HPLC/UV : Effective for purity assessment, especially when paired with C18 columns and methanol/water mobile phases .
- NMR (¹H/¹³C) : Solvents like DMSO-d₆ or CDCl₃ resolve carboxymethoxy and methyl ester groups. Key signals include δ ~3.8 ppm (methoxy) and δ ~170 ppm (ester carbonyl) in ¹³C NMR .
Advanced: How can researchers address stability challenges during storage?
Answer:
Stability is influenced by hydrolysis susceptibility. Store the compound at 2–8°C in airtight, light-protected containers with desiccants. Solubility in chloroform or DMSO allows long-term storage at –20°C. Regular purity checks via HPTLC (silica RP-18 plates) detect degradation products, such as free carboxylic acids .
Advanced: What strategies optimize its use as an intermediate in medicinal chemistry?
Answer:
The ester group can be selectively hydrolyzed to a carboxylic acid for conjugation with bioactive moieties. For example, coupling with amines via EDC/HOBt activation generates amide derivatives for enzyme inhibition assays . Computational docking (e.g., AutoDock) predicts binding interactions with target proteins, guiding structural modifications .
Advanced: How to resolve contradictory analytical data between GC and HPTLC?
Answer:
Discrepancies often arise from co-eluting impurities in GC or incomplete derivatization. Cross-validate using:
- HPTLC : Pre-concentration on silica RP-18 plates identifies non-volatile impurities.
- Isotope-Ratio MS : Resolves co-eluting species via δ¹³C or δ²H signatures .
- 2D NMR : Correlates proton-carbon couplings to confirm structural integrity .
Advanced: What methods modify the carboxymethoxy group for functional diversity?
Answer:
- Hydrolysis : Treat with LiOH in THF/water to yield the free carboxylic acid.
- Ester Exchange : React with higher alcohols (e.g., benzyl alcohol) under acid catalysis (H₂SO₄) .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the carboxylate during multi-step syntheses .
Advanced: How to ensure purity >98% for sensitive biological assays?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation.
- Derivatization : Convert to fluorescent derivatives (e.g., dansyl chloride) for trace impurity detection via fluorescence-HPLC .
Advanced: How do computational tools aid in spectral interpretation?
Answer:
NIST Chemistry WebBook provides reference IR, MS, and NMR spectra for benchmarking experimental data. Density Functional Theory (DFT) calculations (e.g., Gaussian) predict ¹³C chemical shifts within ±2 ppm accuracy, aiding assignments for complex splitting patterns .
Advanced: What isotopic labeling approaches support metabolic studies?
Answer:
Incorporate ¹³C-labeled methanol during esterification to track metabolic fate via GC-IRMS. Alternatively, synthesize deuterated analogs (e.g., CD₃O-) for MS-based quantification in biological matrices .
Advanced: How to design enzyme inhibition assays using this compound?
Answer:
- Kinetic Assays : Monitor esterase activity by measuring hydrolysis rates (UV-Vis at 240 nm for ester bond cleavage).
- IC₅₀ Determination : Pre-incubate with target enzymes (e.g., lipases) and substrate (e.g., p-nitrophenyl acetate), then quantify residual activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
